molecular formula C17H19N3O5S B2866031 N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941894-11-7

N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2866031
CAS RN: 941894-11-7
M. Wt: 377.42
InChI Key: VOUPUTLVUUTKKU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. FMQ is a novel small molecule that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antibacterial Agents

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The furan moiety in the compound could be exploited to develop new antibacterial drugs that address the growing issue of microbial resistance.

Antifungal and Antiviral Applications

The furan ring is known to contribute to antifungal and antiviral activity. This compound could be investigated for its efficacy in treating fungal infections and viral diseases, potentially leading to the development of new antifungal and antiviral medications .

Anti-inflammatory and Analgesic Effects

Compounds containing furan rings have shown anti-inflammatory and analgesic effects. Research into this compound could reveal its potential as a new class of anti-inflammatory or pain-relieving drugs .

Anticancer Research

The tetrahydroquinoline moiety is of interest in anticancer research. This compound could be studied for its potential to inhibit cancer cell growth or as a carrier for targeted drug delivery systems in oncology .

Neuroprotective Agents

Given the neuroactive profile of some tetrahydroquinoline derivatives, this compound might be explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Catalysis in Organic Synthesis

The furan component of the compound could be utilized in catalytic processes in organic synthesis. This application could lead to the development of new synthetic routes for pharmaceuticals or other biologically active molecules .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUPUTLVUUTKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

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